Rizatriptan 2,2-Dimer

Description

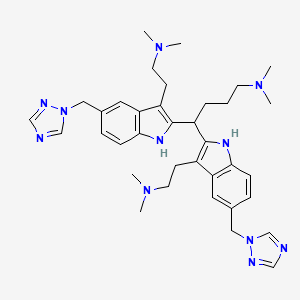

Structure

2D Structure

Properties

IUPAC Name |

4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRFNHASXHCJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858380 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135479-44-5 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Mechanisms of Rizatriptan 2,2 Dimer

Identification of Precursors and Reaction Pathways for Rizatriptan (B1679398) Dimer Formation

The primary route for Rizatriptan synthesis involves the Fischer indole (B1671886) synthesis, a chemical reaction that builds the indole ring system characteristic of the triptan class of drugs. beilstein-journals.org However, this process is often associated with the formation of several dimeric impurities, including the Rizatriptan 2,2-Dimer. google.com

Role of Fischer Indole Synthesis Conditions in Dimerization

The Fischer indole synthesis, while effective for creating the core tryptamine (B22526) structure of Rizatriptan, is susceptible to side reactions that lead to dimerization. beilstein-journals.org The reaction involves the condensation of a phenylhydrazine (B124118) derivative with an aldehyde or ketone under acidic conditions. google.comgoogle.com In the case of Rizatriptan, 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride (B599025) is reacted with 4-N,N-dimethylaminobutanal dimethylacetal. google.comgoogle.com

Specific Dimer Linkages and Positional Isomers

Several positional isomers of Rizatriptan dimers have been identified, arising from different points of connection between the two monomer units. These include:

Rizatriptan-2,2-dimer: This isomer is characterized by a linkage between the C2 positions of the indole rings of two Rizatriptan molecules. google.comresearchgate.net Its chemical name is 4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine. researchgate.netnih.gov

Rizatriptan-1,2-dimer: In this isomer, the linkage occurs between the N1 position of one indole ring and the C2 position of another. google.comresearchgate.net It is identified as 4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine. researchgate.netclearsynth.com

Rizatriptan-2,5-dimer: This dimer features a bond between the C2 and C5 positions of the two indole moieties. google.comresearchgate.netveeprho.com

The formation of these various dimers underscores the complexity of the reaction and the challenge of selectively producing the desired monomer. google.com

Mechanistic Studies of this compound Formation

The formation of the this compound is significantly influenced by several key reaction parameters. Understanding these factors is crucial for developing strategies to minimize its formation.

Influence of Acidic Catalysis on Dimerization Kinetics

The Fischer indole synthesis is an acid-catalyzed reaction, and the choice and concentration of the acid catalyst play a critical role in the reaction kinetics and the formation of impurities. google.comgoogle.com Acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are commonly used. google.comgoogle.com

While necessary for the cyclization reaction, the acidic conditions can also promote the degradation of the Rizatriptan product, leading to the formation of dimers. quickcompany.in Highly acidic environments can result in a significant percentage of dimeric impurities, sometimes as high as 11%. google.comquickcompany.in Research has shown that using hydrochloric acid as the catalyst can lead to the dimer impurity being present in the range of 4 to 8 area-% by HPLC in the crude product. google.com The triazole group in one of the precursors can act as a good leaving group under acidic conditions, which can lead to the generation of a large amount of oligomers. wiley.com

Table 1: Effect of Acid Catalyst on Dimer Impurity Formation

| Acid Catalyst | Dimer Impurity Level (area-% by HPLC) | Reference |

|---|---|---|

| Hydrochloric Acid | 4 - 8% | google.com |

| Not specified (highly acidic) | ~11% | google.comquickcompany.in |

Impact of Reaction Temperature and Concentration on Dimer Yield

Reaction temperature is another critical factor that significantly influences the yield of the this compound. beilstein-journals.orggoogle.com Higher temperatures, often above 90°C, are known to accelerate the formation of dimeric impurities. beilstein-journals.orggoogle.com Conversely, carrying out the Fischer-Indole cyclization at lower temperatures, in the range of 30-60°C (more particularly 35-45°C), has been shown to advantageously control the formation of these impurities. google.com

One process found that maintaining the reaction temperature between 25-30°C for approximately 24 hours minimizes the formation of dimer impurities. google.com Another study noted that gradually heating the reaction mixture to 60-70°C and maintaining it for 3-4 hours resulted in Rizatriptan with less than 3% dimeric impurity. google.com This suggests a delicate balance is required to achieve a reasonable reaction rate without excessive impurity formation.

The concentration of the reactants can also play a role, although this is less detailed in the available literature specifically for the 2,2-dimer. In a related process, the concentration of crude rizatriptan base in the solution loaded onto silica (B1680970) gel for purification varied from 0.01 to 25% w/v. google.com

Table 2: Influence of Reaction Temperature on Dimer Formation

| Temperature Range | Dimer Impurity Level | Reference |

|---|---|---|

| >90°C | High | beilstein-journals.orggoogle.com |

| 60-70°C | < 3% | google.com |

| 35-45°C | Reduced formation | google.com |

| 25-30°C | Minimized formation | google.com |

Solvent Effects and Their Role in Dimerization Pathways

For the Fischer indole synthesis step, aqueous acidic solutions are commonly employed. google.comgoogle.com The subsequent purification and salt formation steps utilize a range of organic solvents, including isopropanol, n-butanol, acetone (B3395972), ethanol, and ethyl acetate. google.com The use of n-butanol for recrystallization has shown improved results in purifying Rizatriptan benzoate (B1203000) and reducing dimer content. google.com In continuous flow synthesis, acetonitrile (B52724) has been used as a co-solvent to improve conversion, although at high temperatures this led to unwanted side products, likely dimers and oligomers. rsc.org This indicates that the solvent system can interact with other reaction parameters, like temperature, to affect impurity profiles.

Degradation Pathways Leading to this compound

This compound, along with other related dimeric impurities like the 1,2-dimer and 2,5-dimer, are primarily process-related impurities that can also be formed through degradation. nih.govgoogle.com The principal degradation pathway leading to the formation of these dimers is acid-catalyzed degradation, often exacerbated by elevated temperatures. google.com

The indole ring of the Rizatriptan molecule is susceptible to degradation in the presence of acidic species. google.com This susceptibility is a key factor in the formation of the this compound, particularly during the Fischer indole synthesis step, a common method for preparing Rizatriptan. google.comgoogle.com The acidic environment required for this reaction can promote the dimerization of the Rizatriptan molecule.

Forced degradation studies, which are conducted to understand the stability of a drug substance under various stress conditions, have provided insights into the formation of this compound. These studies typically involve subjecting Rizatriptan to acidic, basic, oxidative, photolytic, and thermal stress. researchgate.netdphen1.com It is under acidic stress conditions that the formation of dimeric impurities, including the 2,2-dimer, is most prominently observed. google.com

The mechanism of formation is believed to involve the protonation of the indole nitrogen, which can lead to the generation of a reactive intermediate. This intermediate can then undergo an electrophilic attack on another Rizatriptan molecule, leading to the formation of a dimeric structure. The specific conditions of the reaction, such as the strength of the acid and the temperature, can influence the prevalence of the 2,2-dimer over other isomers. google.com

The table below summarizes the conditions under which Rizatriptan degradation and the formation of the 2,2-Dimer have been observed.

| Stress Condition | Reagents and Conditions | Observed Degradation Products | Reference |

| Acidic Hydrolysis | 0.5 N Hydrochloric Acid | This compound and other degradants | researchgate.net |

| Process-Related | Fischer Indole Synthesis (Acid-catalyzed) | Rizatriptan-1,2-dimer and Rizatriptan-2,2-dimer | nih.gov |

| Elevated Temperature | Heating at 90°C in the presence of acid | Increased formation of dimeric impurities | google.com |

The identification and characterization of the this compound are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the dimer from the parent drug and other impurities. nih.govgoogle.com The structural elucidation is then confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The following table lists the key analytical data used for the identification of this compound.

| Analytical Technique | Key Findings | Reference |

| LC-MS | Identification of a compound with a mass corresponding to the dimer. | nih.gov |

| NMR Spectroscopy | Detailed structural information confirming the 2,2-linkage. | nih.gov |

| Preparative HPLC | Isolation of the impurity for further characterization. | nih.gov |

Isolation and Purification Methodologies for Rizatriptan 2,2 Dimer

Chromatographic Isolation Techniques

Chromatographic methods are fundamental in the separation and isolation of impurities from complex mixtures. For Rizatriptan (B1679398) 2,2-Dimer, High-Performance Liquid Chromatography (HPLC), column chromatography, and flash chromatography are prominent techniques.

Preparative High-Performance Liquid Chromatography (HPLC) for Dimer Isolation

Preparative HPLC is a powerful tool for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis and characterization. nih.gov In the context of Rizatriptan, process-related impurities, including the 2,2-dimer, have been successfully isolated using this technique. nih.govresearchgate.net

The isolation process typically involves the use of a C8 or similar reversed-phase column. dphen1.comscribd.com A gradient elution method is often employed, utilizing a mobile phase consisting of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of ammonium (B1175870) dihydrogen orthophosphate buffer (e.g., 20 mM) with triethylamine (B128534) (TEA) adjusted to an acidic pH (e.g., pH 2) and acetonitrile (B52724) (ACN) as the organic component has been reported. dphen1.comscribd.com The use of a gradient allows for the effective separation of the dimer from the main Rizatriptan peak and other related substances. Detection is commonly performed using a UV detector at a wavelength of 225 nm. dphen1.com

Following isolation by preparative HPLC, the pure fractions of the Rizatriptan 2,2-Dimer can be collected for structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govresearchgate.net The identity of the isolated dimer is confirmed by its spectral data and by co-injecting the purified sample with a routine Rizatriptan sample to verify its retention time in analytical HPLC. nih.govresearchgate.net

Table 1: Example of Preparative HPLC Parameters for this compound Isolation

| Parameter | Specification |

| Column | C8, 250 mm x 4.6 mm, 5 µm dphen1.com |

| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate + 2 ml Triethylamine (pH 2) dphen1.comscribd.com |

| Mobile Phase B | Acetonitrile (ACN) dphen1.comscribd.com |

| Elution Mode | Gradient dphen1.comscribd.com |

| Detector | UV at 225 nm dphen1.com |

Column Chromatography and Flash Chromatography for Dimer Purification

Column chromatography and its more rapid variant, flash chromatography, are widely used preparative techniques for purifying chemical compounds. iajps.com While specific detailed protocols for the exclusive use of column or flash chromatography for this compound purification are not extensively documented in the provided search results, these methods are mentioned in the context of purifying crude Rizatriptan base, which would inherently involve the removal of dimeric impurities. google.com

Flash chromatography, a medium-pressure technique, often utilizes pre-packed cartridges, typically with silica (B1680970) gel as the stationary phase, and a solvent system is passed through under pressure. iajps.com This method offers a faster means of purification compared to traditional gravity-fed column chromatography. iajps.com The choice of solvent system (eluent) is critical for achieving separation and is determined based on the polarity of the compounds to be separated.

In some processes for preparing Rizatriptan, a silica gel column is used to purify the crude product, which would aid in the removal of less polar dimeric impurities. google.com However, it is noted that such chromatographic purification steps can be laborious and may not be economically feasible for large-scale industrial production. google.com

Non-Chromatographic Purification Strategies

To overcome the economic and practical challenges of chromatographic purification on an industrial scale, non-chromatographic strategies are often preferred. These methods typically involve adsorption and crystallization techniques.

Adsorption-Based Purification Utilizing Silica Gel

Silica gel can be used not only in a chromatographic column but also as a batch adsorbent to remove impurities. Some synthesis routes for Rizatriptan describe passing the crude product through silica gel to obtain the pure compound. google.com This process relies on the differential adsorption of the desired product and its impurities onto the surface of the silica gel. The dimer, having a different polarity compared to the monomer, can be selectively adsorbed, thus purifying the Rizatriptan base. However, the use of large quantities of silica gel can be a drawback for industrial-scale processes. google.com

Recrystallization Approaches for Dimer Content Reduction

Recrystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry. The principle lies in the differential solubility of the main compound and its impurities in a given solvent or solvent system at different temperatures.

For Rizatriptan, the formation of a salt, such as the benzoate (B1203000) salt, followed by recrystallization is an effective method for reducing dimeric impurities. google.com Acetone (B3395972) has been identified as an excellent solvent for the preparation and subsequent isolation of Rizatriptan benzoate, as it helps to eliminate oligomeric impurities, which remain in the acetone filtrate. google.com Other solvents that can be used for the recrystallization of the crude benzoate salt include ethanol, isopropanol, n-propanol, and n-butanol. google.com

By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain Rizatriptan benzoate that is substantially free of dimeric impurities, containing no greater than 0.5% of all dimers as determined by HPLC. google.com This approach avoids the need for extensive chromatographic purification, making the process more economically viable and scalable. google.com

Table 2: Solvents for Recrystallization of Rizatriptan Benzoate to Reduce Dimer Content

| Solvent | Efficacy Note |

| Acetone | Excellent choice for benzoate salt preparation and elimination of oligomeric impurities. google.com |

| Ethanol | Used for purifying the obtained Rizatriptan benzoate salt. google.com |

| Isopropanol | Suitable for recrystallization of the crude benzoate salt. google.com |

| n-Propanol | Suitable for recrystallization of the crude benzoate salt. google.com |

| n-Butanol | Suitable for recrystallization of the crude benzoate salt. google.com |

Structural Elucidation and Comprehensive Physicochemical Characterization of Rizatriptan 2,2 Dimer

Spectroscopic Analysis for Structure Determination

The definitive structure of the Rizatriptan (B1679398) 2,2-Dimer has been elucidated using a variety of spectroscopic methods, including NMR, Mass Spectrometry, and IR spectroscopy. researchgate.netnih.gov These techniques provide complementary information regarding the molecule's connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the Rizatriptan 2,2-Dimer. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments have been instrumental in confirming its chemical structure.

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 2.28 | Singlet | 12H | 2 x -N(CH₃)₂ on ethyl side chains | google.com |

¹³C NMR and 2D NMR: Carbon-13 NMR and various 2D NMR techniques (such as COSY, HMQC, and HMBC) have been utilized to provide unambiguous assignment of all carbon and proton signals, confirming the connectivity between the two Rizatriptan units and the butylamine (B146782) linker. While the literature confirms their use for characterization, specific detailed peak assignments are not widely published. researchgate.netnih.gov

Mass spectrometry is critical for determining the molecular weight of the this compound and for confirming its identity in complex mixtures via its fragmentation pattern. researchgate.netnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for its identification. researchgate.netnih.gov

The chemical formula for this compound is C₃₆H₄₉N₁₁, which corresponds to a monoisotopic mass of 635.4172 Da and a molecular weight of approximately 635.8 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses of the dimethylaminoethyl side chains and cleavages around the central butanamine linkage, providing further structural confirmation.

Interactive Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₄₉N₁₁ | nih.gov |

| Molecular Weight | 635.8 g/mol | nih.gov |

| Monoisotopic Mass | 635.41724061 Da | nih.gov |

Infrared (IR) spectroscopy has been employed to identify the key functional groups present in the this compound, further corroborating the structure determined by NMR and MS. researchgate.netnih.gov The IR spectrum provides evidence for the presence of N-H bonds in the indole (B1671886) rings, C-H bonds of the aliphatic and aromatic portions, and characteristic aromatic ring stretches.

While the specific spectrum for the 2,2-dimer is not detailed in available literature, the expected absorption bands can be inferred from its structure and comparison with similar compounds. tandfonline.comtandfonline.com

Interactive Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3300-3400 | Indole N-H | Stretching |

| ~2900-3000 | Aliphatic C-H | Stretching |

UV-Vis spectroscopy is useful for characterizing the chromophoric system of the this compound and for its quantification. japsonline.com The primary chromophore in the dimer is the indole ring system. Since the molecule contains two such systems, its UV spectrum is expected to be similar to that of Rizatriptan itself. Rizatriptan exhibits two main absorption maxima at approximately 227 nm and 281 nm. researchgate.net A similar absorption profile is anticipated for the 2,2-dimer. A UV absorption maximum for a related dimer impurity has been reported at 280.7 nm, which aligns with the expected absorption for the indole chromophore. japsonline.com This technique is valuable for developing analytical methods to quantify the impurity in bulk drug samples. japsonline.com

Analytical Method Development and Validation for Rizatriptan 2,2 Dimer Quantification

Development of Chromatographic Methods for Trace Analysis

The detection of trace-level impurities such as the Rizatriptan (B1679398) 2,2-Dimer necessitates the development of highly sensitive and specific analytical methods. Chromatographic techniques, particularly liquid chromatography, are the cornerstone for separating and quantifying such impurities in bulk drug substances.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. lcms.cz A specific reverse-phase UPLC method has been developed and optimized for the determination of a Rizatriptan dimer impurity. japsonline.comjapsonline.com

The optimization process involved a systematic evaluation of several parameters, including the diluent, mobile phase composition, flow rate, injection volume, column temperature, and detection wavelength. japsonline.comnatureblink.com The absorption maxima for the dimer impurity were observed at 280.7 nm, leading to the selection of 280 nm as the quantification wavelength. japsonline.comjapsonline.com The method was validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for quantifying the dimer impurity in Rizatriptan benzoate (B1203000) drug substances. japsonline.comjapsonline.com The specificity of the UPLC method was demonstrated by the good separation of the dimer impurity from the main Rizatriptan peak without any interference. japsonline.com

Table 1: Optimized UPLC Method Parameters for Rizatriptan Dimer Impurity Analysis

| Parameter | Optimized Condition | Source |

| Instrument | Agilent UPLC system with VWD or PDA detector | japsonline.com |

| Column | Waters Acquity BEH C18 (100 mm x 3.0 mm, 1.8 µm) | japsonline.comjapsonline.com |

| Mobile Phase A | 20:80 (v/v) Acetonitrile (B52724) and 0.1% Orthophosphoric Acid Buffer | japsonline.comjapsonline.com |

| Mobile Phase B | Acetonitrile (ACN) | researchgate.net |

| Flow Rate | 0.5 mL/min | japsonline.comresearchgate.net |

| Injection Volume | 5 µL | japsonline.comresearchgate.net |

| Column Temp. | 40°C | japsonline.comresearchgate.net |

| Detection λ | 280 nm | japsonline.comjapsonline.com |

| Diluent | Acetonitrile (ACN) | japsonline.com |

This table presents a summary of the optimized conditions for the UPLC analysis of Rizatriptan dimer impurity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and their impurities. google.com Several reversed-phase HPLC (RP-HPLC) methods have been developed for the estimation of Rizatriptan and its related substances. nih.goviajps.com These methods typically employ a C18 stationary phase and a mobile phase consisting of a buffer and an organic modifier.

For instance, one method utilizes a Hiper C18 column with a mobile phase of 20 mM phosphate (B84403) buffer (pH 3.2) and methanol (B129727) in a 70:30 v/v ratio. nih.gov The detection is carried out at 225 nm, and the retention time for Rizatriptan benzoate was found to be 5.17 minutes under these conditions. nih.gov Another method uses an Xterra RP 18 column with a mobile phase of methanol and water (75:25 v/v) at a flow rate of 1.0 ml/min, with detection at 262 nm. iajps.com The development of these methods provides a robust framework for adapting them to specifically quantify the Rizatriptan 2,2-Dimer impurity.

Table 2: Examples of HPLC Method Conditions for Rizatriptan Analysis

| Parameter | Method 1 | Method 2 | Source |

| Stationary Phase | Hiper C18 (250 mm x 4.6 mm, 5 µm) | Xterra RP 18 (250 mm x 4.6 mm, 5 µm) | nih.goviajps.com |

| Mobile Phase | Phosphate Buffer (pH 3.2) : Methanol (70:30 v/v) | Methanol : Water (75:25 v/v) | nih.goviajps.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | nih.goviajps.com |

| Detection λ | 225 nm | 262 nm | nih.goviajps.com |

| Column Temp. | 25°C | Ambient | nih.gov |

This table compares parameters from two different developed HPLC methods for Rizatriptan analysis.

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that uses a microemulsion as the separation medium. nih.govnih.gov This method is well-suited for separating complex mixtures containing both neutral and charged analytes. nih.gov A MEEKC method has been successfully developed and validated for the determination of Rizatriptan benzoate and its degradation products, demonstrating its utility as a stability-indicating assay. researchgate.net

In MEEKC, analytes partition between the aqueous phase and oil droplets of the microemulsion, which act as a pseudo-stationary phase. nih.gov This allows for unique selectivity compared to traditional micellar electrokinetic chromatography. natureblink.com The developed method for Rizatriptan was shown to be quantitative with good accuracy, linearity, and repeatability. researchgate.net An LOD of 1 µg mL–1 for Rizatriptan benzoate was achieved, indicating sufficient sensitivity for impurity profiling. researchgate.net Given its ability to resolve degradation products, MEEKC represents a viable approach for the quantification of the this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Optimization of Chromatographic Parameters

The successful separation and quantification of trace impurities like the this compound depend heavily on the careful optimization of chromatographic parameters. The selection of appropriate mobile and stationary phases is fundamental to achieving the desired resolution, peak shape, and sensitivity.

The composition of the mobile phase is a critical factor in liquid chromatography that governs the retention and elution of analytes. In the development of the UPLC method for the Rizatriptan dimer, initial trials using various proportions of water and methanol as the mobile phase were unsuccessful in identifying the impurity peak. japsonline.comjapsonline.com

The key to successful separation was the introduction of an organic modifier, acetonitrile (ACN), and the replacement of water with a phosphate buffer. japsonline.comjapsonline.com Using ACN led to the observation of the impurity peak, but with significant tailing. japsonline.com The use of 0.1% orthophosphoric acid in water as a buffer was crucial for obtaining an ideal peak shape and reducing the tailing factor. japsonline.comjapsonline.com The final optimized mobile phase involved a gradient elution program using a mixture of buffer and ACN. researchgate.net

For HPLC methods, pH control is equally important. One method specifies adjusting a 20 mM phosphate buffer to a pH of 3.2 with orthophosphoric acid to ensure consistent retention and peak shape of Rizatriptan. nih.gov The ratio of the aqueous buffer to the organic modifier (such as methanol or acetonitrile) is adjusted to achieve the desired retention time and resolution from other impurities. nih.goviajps.com

Table 3: Mobile Phase Compositions for Rizatriptan Impurity Analysis

| Technique | Aqueous Phase | Organic Modifier | Ratio / Mode | Source |

| UPLC | 0.1% Orthophosphoric Acid in Water | Acetonitrile (ACN) | Gradient | japsonline.comresearchgate.net |

| HPLC | 20 mM Phosphate Buffer (pH 3.2) | Methanol | 70 : 30 (v/v) | nih.gov |

| HPLC | Water | Methanol | 25 : 75 (v/v) | iajps.com |

This table outlines different mobile phase systems used for the analysis of Rizatriptan and its impurities.

The stationary phase provides the surface on which the separation occurs. The choice of column chemistry is paramount for achieving selectivity between the API and its impurities. For the analysis of Rizatriptan and the this compound, reversed-phase columns are predominantly used.

In the highly efficient UPLC method, a Waters Acquity BEH C18 column with dimensions of 100 mm length, 3.0 mm internal diameter, and a 1.8 µm particle size was selected after various trials. japsonline.comjapsonline.com The BEH (Ethylene Bridged Hybrid) C18 chemistry provides excellent peak shape for basic compounds and stability across a wide pH range. The small particle size (1.8 µm) is a hallmark of UPLC technology, enabling high resolution and speed. lcms.cz

For HPLC methods, various C18 columns are also the standard choice. dphen1.com Examples include the Hyper C-18 (250 mm x 4.6 mm, 5 µm) and the Xterra RP 18 (250 mm x 250 mm, 5µm). nih.goviajps.com These columns are packed with silica (B1680970) particles chemically bonded with an octadecyl (C18) ligand, creating a non-polar stationary phase. This chemistry is effective for retaining and separating moderately polar compounds like Rizatriptan and its dimer from a polar mobile phase. The selection among different C18 columns depends on specific brand chemistries, end-capping technologies, and particle characteristics, which can influence selectivity and peak shape.

Table 4: Stationary Phases Used in Chromatographic Analysis of Rizatriptan

| Technique | Column Brand & Chemistry | Dimensions | Particle Size | Source |

| UPLC | Waters Acquity BEH C18 | 100 mm x 3.0 mm | 1.8 µm | japsonline.comjapsonline.com |

| HPLC | Hyper C18 | 250 mm x 4.6 mm | 5.0 µm | nih.gov |

| HPLC | Xterra RP 18 | 250 mm x 4.6 mm | 5.0 µm | iajps.com |

This table details the stationary phase and column specifications used in different chromatographic methods.

Following a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.” The existing research data does not provide the specific, detailed analytical validation parameters required by the user's outline for this particular compound.

While a process-related impurity identified as "4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine [rizatriptan-2,2-dimer]" has been mentioned in scientific literature, the detailed studies concerning analytical method development and validation are not available for this specific molecule. researchgate.net

Detailed analytical method validation studies, including optimization of chromatographic conditions and comprehensive validation reports (linearity, accuracy, precision, LOD/LOQ, etc.), are available for a different dimer impurity of Rizatriptan. japsonline.comjapsonline.comresearchgate.net This impurity, referred to as "dimer impurity-A," is chemically identified as 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H- indol-5-yl)methyl)-1H-indol-3-yl)-N,N dimethylethan-1-amine. japsonline.com

Attributing the analytical data from "dimer impurity-A" to "this compound" would be scientifically inaccurate. Conversely, attempting to construct the article with the currently available information specific to "this compound" would result in a document lacking the requisite depth, detail, and data tables as mandated by the instructions. Therefore, to ensure strict scientific accuracy and adherence to the provided outline, the article cannot be generated.

Research on Biological Implications of Rizatriptan Dimerization Pre Clinical and Theoretical Focus

Theoretical Pharmacological Implications of Rizatriptan (B1679398) Dimerization

The dimerization of a pharmacologically active molecule like Rizatriptan, which functions as a selective 5-HT1B/1D receptor agonist, can theoretically lead to significant changes in its interaction with biological targets and its behavior within a biological system.

While specific computational studies detailing the binding affinity of the Rizatriptan 2,2-Dimer to 5-HT1B/1D receptors are not extensively available in published literature, general principles of pharmacology and receptor theory allow for informed hypotheses. The concept of ligand dimerization is known to be a critical factor in the activation of certain receptor systems. nih.gov

Theoretically, a dimeric ligand could interact with its target receptors in several ways that differ from its monomeric counterpart:

Bivalent Binding: The dimer could potentially span two adjacent receptor sites simultaneously. This bivalent interaction could lead to a significant increase in binding affinity (avidity) compared to the monovalent binding of the parent drug.

Receptor Cross-linking: The dimer might induce or stabilize the dimerization of the receptors themselves, a mechanism known to be crucial for the signaling cascade of many receptor types.

Altered Receptor Conformation: The larger size and different stereochemical presentation of the dimer could lead to it binding in a different orientation or inducing a different conformational change in the receptor, potentially modulating the downstream signal. This could, in theory, alter the agonist activity, potentially leading to partial agonism, antagonism, or even a biased signaling response.

Computational methods like molecular docking are widely used to predict the binding affinity and mode of interaction between ligands and receptors. nih.gov Such studies for the this compound would be necessary to move from theoretical possibilities to quantitative predictions of its effect on 5-HT1B/1D receptor affinity.

The covalent linking of two Rizatriptan molecules into a single dimeric entity results in a substantial increase in molecular weight and a change in physicochemical properties. These alterations are hypothesized to significantly influence its pharmacokinetic profile compared to the parent drug.

Interactive Table: Molecular Weight Comparison Use the slider to compare the molecular weight of the monomer and dimer.

| Compound | Formula | Molar Mass ( g/mol ) |

| Rizatriptan (Monomer) | C₁₅H₁₉N₅ | 269.35 |

| This compound | C₂₈H₃₅N₇ | 469.64 |

| Note: The formula and weight for the dimer are based on Rizatriptan EP Impurity A, a known dimer impurity. synzeal.com |

Key pharmacokinetic parameters that are theoretically affected include:

Absorption and Bioavailability: The increased size and potential change in lipophilicity of the dimer may reduce its ability to be absorbed through the gastrointestinal tract following oral administration. However, studies on other large dimeric ligands have shown that this is not always the case, with some dimers exhibiting excellent oral bioavailability. acs.org

Distribution: The ability of the dimer to cross biological membranes, including the blood-brain barrier, is likely to be considerably lower than that of the monomeric Rizatriptan. This could potentially reduce any centrally-mediated effects or toxicity.

Metabolism: Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A). The structural changes in the dimer, particularly at the linkage point, may hinder or prevent its recognition and metabolism by MAO-A, leading to a different metabolic pathway and potentially a longer half-life.

Computational Predictions of Potential Receptor Affinity Modulation (e.g., 5-HT1B/1D Receptors)

In Vitro and In Vivo (Non-human) Genotoxicity Studies of this compound

A critical aspect of impurity profiling is the assessment of genotoxicity—the potential for a substance to damage DNA. The this compound is specifically monitored as a potential genotoxic impurity (PGI) during the manufacturing of the API. japsonline.comnih.gov

The classification of the dimer as a PGI stems primarily from a "structural alert" within its chemical makeup, which suggests a potential for mutagenic or carcinogenic activity. japsonline.com Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate strict control over such impurities, often limiting them to a Threshold of Toxicological Concern (TTC), which for many PGIs is an acceptable intake of 1.5 µg per day. japsonline.com

Consequently, sensitive analytical methods using techniques like ultra-performance liquid chromatography (UPLC) have been developed specifically to detect and quantify the Rizatriptan dimer impurity at trace levels in the final drug substance. japsonline.comjapsonline.com

While the dimer is flagged for monitoring based on these structural concerns, detailed results from a full battery of in vitro (e.g., bacterial reverse mutation assay or Ames test) and non-human in vivo (e.g., bone marrow micronucleus test) genotoxicity studies on the isolated this compound are not available in the reviewed scientific literature. The focus of existing publications is on the analytical challenge of its quantification rather than the reporting of its toxicological profile.

This contrasts with the parent compound, Rizatriptan, which has been extensively tested and found to be non-genotoxic.

Interactive Table: Genotoxicity Profile of Rizatriptan (Monomer) Click on the test type to see the result.

| Test Type | Assay | Species/System | Result |

| In Vitro | Microbial Mutagenesis (Ames Test) | S. typhimurium, E. coli | Negative |

| In Vitro | V-79 Mammalian Cell Mutagenesis | Chinese Hamster Lung Cells | Negative |

| In Vitro | Chromosome Aberration | Chinese Hamster Ovary Cells | Negative |

| In Vitro | Alkaline Elution/Rat Hepatocyte Assay | Rat Hepatocytes | Negative |

| In Vivo | Chromosome Aberration | Mouse Bone Marrow | Negative |

| This table summarizes the genotoxicity data for the parent compound, Rizatriptan, as reported in regulatory filings. |

Mechanistic Studies of Dimer Interaction with Cellular Systems (excluding human data)

Based on a review of available scientific literature, specific studies detailing the mechanistic interactions of the isolated this compound with non-human cellular systems have not been reported. Research in this area would be required to understand how the dimer is transported into cells, its subcellular distribution, and its potential off-target interactions at a molecular level.

Advanced Research Perspectives and Future Directions in Rizatriptan 2,2 Dimer Research

Computational Chemistry and Molecular Modeling of Rizatriptan (B1679398) 2,2-Dimer

Computational chemistry and molecular modeling have emerged as indispensable tools in modern pharmaceutical sciences, offering insights into the behavior of molecules at an atomic level. For Rizatriptan 2,2-Dimer, these techniques provide a virtual laboratory to explore its properties and dynamics.

Prediction of Physicochemical Attributes

Computational methods allow for the prediction of various physicochemical properties of this compound, which are crucial for understanding its behavior during synthesis, formulation, and analysis. These predicted attributes can guide experimental work and contribute to a more comprehensive understanding of the impurity.

Key physicochemical properties for Rizatriptan and its 2,2-Dimer have been calculated and are presented below. These values, derived from computational models, offer a comparative look at the monomer and its dimeric impurity.

| Property | Rizatriptan | This compound |

|---|---|---|

| Molecular Formula | C15H19N5 | C36H49N11 |

| Molecular Weight (g/mol) | 269.35 | 635.8 |

| LogP | 1.4 (experimental), 1.67-1.77 (predicted) wikipedia.orgebi.ac.uk | 4.61070 chemsrc.com |

| Polar Surface Area (Ų) | 49.74 | 102.72 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. escholarship.org For the this compound, MD simulations can provide detailed insights into its conformational landscape. By simulating the dimer's behavior in different environments, such as in solution, researchers can identify its most stable three-dimensional structures and understand its flexibility. This information is vital for predicting how the dimer might interact with its environment, including analytical columns or biological systems. While detailed MD simulation studies specifically on this compound are not extensively published, the principles of this technique are well-established for studying similar molecular complexes. researchgate.netnih.gov The application of MD simulations could elucidate the folding and unfolding pathways of the dimer, offering a dynamic perspective that complements static structural data. arxiv.org

Development of In-Process Control Strategies for Dimer Minimization in Manufacturing

The formation of impurities during the manufacturing of active pharmaceutical ingredients (APIs) is a significant concern. For Rizatriptan, the formation of the 2,2-Dimer is a process-related impurity that needs to be controlled. nirmauni.ac.inresearchgate.net Developing effective in-process control strategies is paramount to minimize its presence in the final product.

Research into the manufacturing process of Rizatriptan benzoate (B1203000) has focused on identifying the stages where dimer formation is most likely to occur and implementing controls to mitigate this. google.comtrea.com This includes optimizing reaction conditions such as temperature, pH, and reagent concentrations. google.com For instance, a patented process for the large-scale production of Rizatriptan benzoate aims to achieve a final product with a dimer impurity of less than 0.1%. google.comtrea.com This is accomplished through careful control of the synthesis and purification steps, including crystallization techniques designed to exclude the dimer. google.com Future research in this area will likely focus on continuous manufacturing processes and the implementation of real-time analytical monitoring to allow for immediate adjustments to process parameters, further ensuring the minimization of the this compound.

Exploration of Novel Analytical Technologies for Comprehensive Impurity Profiling

A thorough understanding of the impurity profile of a drug substance is a regulatory requirement and essential for ensuring patient safety. jcchems.com The detection and quantification of this compound, along with other related substances, necessitate the use of sophisticated analytical techniques.

High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of Rizatriptan and its impurities. researchgate.net However, the development of more advanced analytical technologies is an ongoing area of research. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, enabling the detection and characterization of impurities at very low levels. tandfonline.com These methods are particularly valuable for identifying and quantifying genotoxic impurities, which can be harmful even at trace amounts.

Future exploration in this field may involve the use of novel chromatographic stationary phases for improved separation of closely related impurities, as well as the application of advanced detection methods like charged aerosol detection (CAD) or quantitative nuclear magnetic resonance (qNMR) for comprehensive impurity profiling without the need for specific reference standards for every impurity.

Comparative Research on Other Rizatriptan Dimer Isomers and Related Substances

The this compound is just one of several potential impurities that can form during the synthesis of Rizatriptan. Other dimeric isomers, such as the Rizatriptan-1,2-dimer, have also been identified. researchgate.net Comparative research on these different dimer isomers and other related substances is crucial for a complete understanding of the impurity profile of Rizatriptan.

This comparative analysis involves isolating and characterizing each impurity to determine its chemical structure and properties. researchgate.netresearchgate.net By comparing the analytical behaviors and potential toxicities of different isomers, researchers can prioritize which impurities require the most stringent control. For example, forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, acid, and base, can help to identify potential degradation products and inform the development of stability-indicating analytical methods. researchgate.net

Future research will likely focus on a more in-depth toxicological assessment of the various Rizatriptan dimers and related substances to establish safe limits for their presence in the final drug product. This will involve a combination of in silico toxicity predictions and in vitro toxicological assays.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of Rizatriptan 2,2-Dimer in various solvents for experimental preparation?

- Methodological Answer : Solubility testing should involve preparing stock solutions using solvents compatible with the compound’s stability, such as DMSO, ethanol, or PBS (pH 7.2). For example, Rizatriptan benzoate dissolves at ~1 mg/mL in ethanol and ~5 mg/mL in PBS. Solutions should be degassed with inert gas (e.g., argon) to prevent oxidation. Direct dissolution in aqueous buffers avoids residual organic solvents, which may interfere with biological assays. Centrifugation or filtration (0.2 µm) can clarify solutions before use .

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | ~1 | Degas to prevent oxidation |

| DMSO | ~20 | Use fresh; hygroscopic |

| PBS (pH 7.2) | ~5 | Avoid storage >24 hours |

Q. What experimental protocols ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas at -20°C. Stability is maintained for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Monitor degradation via HPLC or LC-MS/MS, tracking peaks corresponding to known impurities (e.g., oxidation byproducts) .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. In case of skin contact, rinse thoroughly with water. For spills, collect solid material mechanically and dispose of as hazardous waste. Note that while some sources classify it as non-hazardous (NFPA 0-0-0), others warn of reproductive toxicity (H360) .

Advanced Research Questions

Q. What analytical methods validate the purity of this compound in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with a validated bioanalytical method. For example, a published protocol employs a C18 column, mobile phase of acetonitrile:ammonium formate (pH 3.5), and MRM transitions for quantification. Calibration curves (1–100 ng/mL) should achieve R² >0.98. Include quality controls (QCs) at low, medium, and high concentrations to assess precision (<15% CV) and accuracy (85–115%) .

Q. How can discrepancies in receptor binding affinity data for Rizatriptan analogs be resolved?

- Methodological Answer : Cross-validate assays using standardized receptor models (e.g., human 5-HT1B/1D receptors expressed in HEK293 cells). Compare results under consistent conditions (e.g., pH, temperature, buffer composition). Address contradictions by repeating experiments with internal controls and publishing raw data in repositories to enable meta-analysis .

Q. What parameters are critical for designing bioequivalence studies of Rizatriptan formulations?

- Methodological Answer : Key parameters include:

- Pharmacokinetic metrics : Cmax, AUC0→t, Tmax, and t½, derived from non-compartmental analysis.

- Study design : Randomized, crossover trials with washout periods ≥5 half-lives.

- Statistical criteria : 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125% for AUC and Cmax .

Q. How should researchers address the influence of food on Rizatriptan pharmacokinetics in preclinical models?

- Methodological Answer : Conduct fed vs. fasting studies in animal models (e.g., mice) using controlled diets. Measure plasma concentrations via LC-MS/MS at timed intervals. Use ANOVA to compare bioavailability parameters. Note that lipid-rich diets may delay Tmax due to slowed gastric emptying .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in this compound research?

- Methodological Answer : Deposit raw data (e.g., chromatograms, receptor binding curves) in repositories like Zenodo or Figshare. Document experimental conditions (e.g., solvent lot numbers, instrument calibration logs) in Supplementary Information. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate conflicting results in stability studies of Rizatriptan analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.